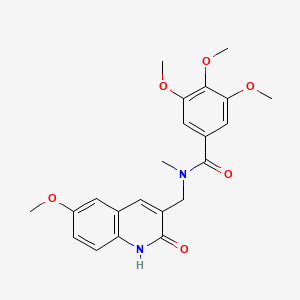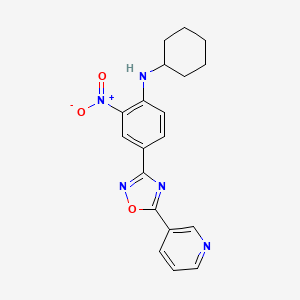
N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline, also known as CYCLOPS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CYCLOPS belongs to the class of organic compounds called nitroanilines and is synthesized through a multi-step process involving various chemical reactions.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline involves its ability to inhibit specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and cell cycle regulation. This compound also inhibits the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline in lab experiments is its specificity towards certain enzymes and proteins. This compound can selectively target specific proteins and enzymes, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its toxicity. This compound can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline in various scientific fields are vast, and there are several future directions for research. One future direction is to study the efficacy of this compound in combination with other drugs for the treatment of cancer and other diseases. Another future direction is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various cellular processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its ability to selectively target specific proteins and enzymes makes it a valuable tool for studying various cellular processes. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesemethoden
The synthesis of N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline involves several steps, including the reaction of cyclohexylamine with 2-nitro-4-chloroaniline to form N-cyclohexyl-2-nitro-4-chloroaniline. This intermediate is then reacted with 5-(pyridin-3-yl)-1,2,4-oxadiazol-3-amine to form this compound. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific proteins and enzymes involved in cancer cell proliferation. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-nitro-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-24(26)17-11-13(8-9-16(17)21-15-6-2-1-3-7-15)18-22-19(27-23-18)14-5-4-10-20-12-14/h4-5,8-12,15,21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIPMPILMYNDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

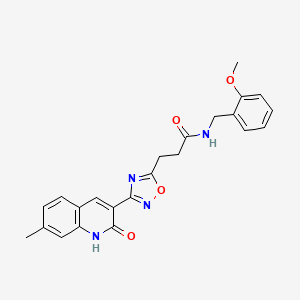

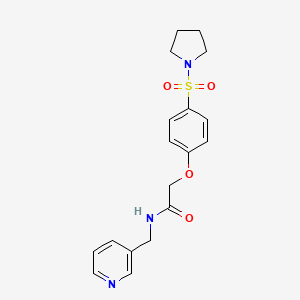
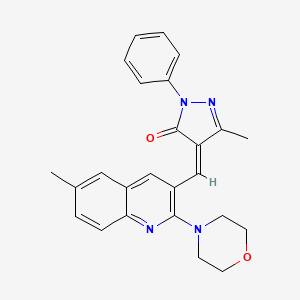
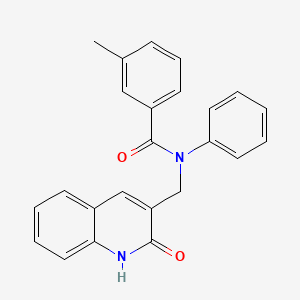

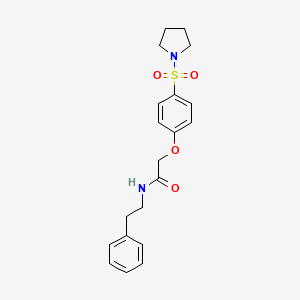


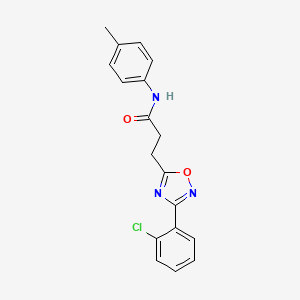
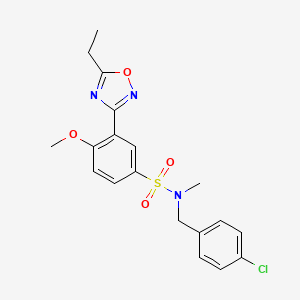

![4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7716973.png)
